N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide
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Overview
Description
NIC-02, also known as “N-(2-chloroethyl)-N’-isopropyl-2-nitroethene-1,1-diamine,” is a chemical compound with diverse applications. It falls within the category of organic nitrogen compounds and has attracted scientific interest due to its unique properties.
Preparation Methods
Synthetic Routes::
Alkylation Reaction:
Industrial Production:
Chemical Reactions Analysis
Types of Reactions::
Oxidation: NIC-02 can undergo oxidation reactions, leading to the formation of nitroso derivatives.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution reactions occur at the chloroethyl group.
Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a suitable catalyst.
Substitution: Alkylating agents (e.g., alkyl halides) in the presence of a base.
- Reduction produces the primary amine derivative of NIC-02.
- Substitution leads to various alkylated derivatives.
Scientific Research Applications
NIC-02 finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying cellular processes and interactions.
Medicine: Investigating potential therapeutic effects.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
- NIC-02’s mechanism of action involves interactions with specific molecular targets.
- It may affect cellular signaling pathways or enzyme activity.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- NIC-02 stands out due to its unique combination of functional groups.
- Similar compounds include related nitroalkanes and alkylating agents.
Remember that NIC-02’s applications and properties continue to be explored, making it an intriguing subject for scientific investigation .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-11-16(25-18(21-11)12-6-3-2-4-7-12)17(23)22-19-14(10-20)13-8-5-9-15(13)24-19/h2-4,6-7H,5,8-9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSRXDSYKFAERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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